Tpl2 Kinase Enzymatic Potency: Cot inhibitor-1 vs. Tpl2 Kinase Inhibitor 1 and Tpl2-2
Cot inhibitor-1 demonstrates approximately 1.8-fold higher enzymatic potency (IC50 = 28 nM) than Tpl2 Kinase Inhibitor 1 (IC50 = 50 nM) and 5.7-fold higher potency than Tpl2-2 (IC50 = 160 nM) [1]. Note that Cot inhibitor-2 exhibits higher enzymatic potency (IC50 = 1.6 nM) than Cot inhibitor-1; however, this increased potency is accompanied by a substantial loss of cellular functional efficiency as detailed in Evidence Item 3 .
| Evidence Dimension | Tpl2 kinase enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | Tpl2 Kinase Inhibitor 1: IC50 = 50 nM; Tpl2-2: IC50 = 160 nM; Cot inhibitor-2: IC50 = 1.6 nM |
| Quantified Difference | 1.8-fold more potent than Tpl2 Kinase Inhibitor 1; 5.7-fold more potent than Tpl2-2; 17.5-fold less potent than Cot inhibitor-2 at enzymatic level |
| Conditions | Radiometric kinase assay using recombinant Tpl2/MAP3K8 enzyme |
Why This Matters
This enzymatic potency positions Cot inhibitor-1 as a balanced tool compound offering sufficient target engagement without the potential confounding effects of ultra-potent inhibition that may mask subtle biological responses.
- [1] MedChemExpress. Tpl2 Kinase Inhibitor 1 (HY-12358) Technical Datasheet. View Source
